molecular formula C14H19NO3 B241646 N-allyl-4-(4-methoxyphenoxy)butanamide

N-allyl-4-(4-methoxyphenoxy)butanamide

Cat. No. B241646
M. Wt: 249.3 g/mol
InChI Key: VEDBCVFIFKYRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(4-methoxyphenoxy)butanamide, commonly known as AM404, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a synthetic analogue of anandamide, an endocannabinoid neurotransmitter that plays a crucial role in various physiological processes.

Mechanism of Action

AM404 exerts its effects by inhibiting the reuptake of anandamide, thereby increasing its concentration in the brain. Anandamide is known to activate cannabinoid receptors, which are involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
AM404 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and reducing the activity of nociceptive neurons. AM404 has also been shown to protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AM404 in lab experiments is its ability to selectively target the endocannabinoid system, which is involved in various physiological processes. However, one of the limitations of using AM404 is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on AM404. One area of interest is the development of more selective and potent analogues of AM404, which may have improved therapeutic potential. Another area of interest is the investigation of the potential use of AM404 in the treatment of various neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of AM404.

Synthesis Methods

AM404 can be synthesized by the reaction of 4-methoxyphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting allyl ether with N-(4-hydroxybutyl)acetamide in the presence of a dehydrating agent.

Scientific Research Applications

AM404 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess analgesic, anti-inflammatory, and neuroprotective properties. AM404 has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy, multiple sclerosis, and Parkinson's disease.

properties

Product Name

N-allyl-4-(4-methoxyphenoxy)butanamide

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

4-(4-methoxyphenoxy)-N-prop-2-enylbutanamide

InChI

InChI=1S/C14H19NO3/c1-3-10-15-14(16)5-4-11-18-13-8-6-12(17-2)7-9-13/h3,6-9H,1,4-5,10-11H2,2H3,(H,15,16)

InChI Key

VEDBCVFIFKYRGH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCC(=O)NCC=C

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NCC=C

Origin of Product

United States

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